molecular formula C8H13N3O2S B13104018 8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione CAS No. 13146-74-2

8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione

Cat. No.: B13104018
CAS No.: 13146-74-2
M. Wt: 215.28 g/mol
InChI Key: RMGGTTVWKXYCLW-UHFFFAOYSA-N
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Description

8a-Propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule features a fused thiazolo[3,2-a][1,3,5]triazine core, a structural motif known to be of significant interest in medicinal chemistry due to its association with diverse biological activities . The specific incorporation of an isopropyl (propan-2-yl) group at the 8a position is intended to influence the compound's stereoelectronic properties, potentially enhancing its binding affinity and selectivity for biological targets. Compounds within the thiazolo-triazine class have been identified as key scaffolds in the development of novel therapeutic agents, with documented research exploring their potential as anticancer, antibacterial, and antifungal agents . The thiazole moiety is a privileged structure in drug discovery, found in a range of approved treatments and bioactive molecules . Researchers can utilize this high-purity compound as a critical building block for synthesizing new chemical libraries or as a reference standard in bio-screening assays to investigate new mechanisms of action and structure-activity relationships (SAR). This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

13146-74-2

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione

InChI

InChI=1S/C8H13N3O2S/c1-5(2)8-10-6(12)9-7(13)11(8)3-4-14-8/h5H,3-4H2,1-2H3,(H2,9,10,12,13)

InChI Key

RMGGTTVWKXYCLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12NC(=O)NC(=O)N1CCS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a hydrazine derivative, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as dioxane or dichloroethane and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione with structurally related heterocyclic compounds, focusing on core structures, substituents, synthesis methods, and physicochemical properties.

Compound Core Structure Substituents Synthesis Method Key Properties References
This compound Thiazolo[3,2-a][1,3,5]triazine Propan-2-yl at 8a position One-pot MCR (e.g., aldehydes, thiourea) Moderate solubility (branched alkyl enhances lipophilicity), rigid fused ring system
3-Phenyl-3,4-dihydro-2H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one (Compound 2) Thiazolo[3,2-a][1,3,5]triazine Phenyl at 3-position Mannich reaction Higher hydrophobicity (aromatic substituent), lower solubility in polar solvents
2′-Amino-7′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)spiro[...]triazine]-1,3,6′-trione (8a) Thiazolo[3,2-a][1,3,5]triazine Spiro indenylidene at 7′-position One-pot three-component condensation Increased steric hindrance, potential for unique binding interactions
Ethyl-3,7-biphenyl-5-[phenyl]-8,8a-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (4a) Thiazolo[3,2-a]pyrimidine Biphenyl and ethyl carboxylate substituents Multi-step condensation Pyrimidine core alters electron distribution; carboxylate may improve water solubility

Key Observations:

Core Structure Variations: Thiazolo-triazine derivatives (e.g., the target compound and Compound 2) exhibit a triazine ring, which is more electron-deficient than the pyrimidine core in Compound 4a. The spiro structure in Compound 8a introduces conformational rigidity, which may enhance binding specificity compared to the flexible propan-2-yl group in the target compound .

Substituent Effects :

  • Propan-2-yl (target compound) : Branched alkyl groups improve lipophilicity, aiding membrane permeability.
  • Phenyl (Compound 2) : Aromatic substituents increase hydrophobicity but may reduce solubility .
  • Spiro indenylidene (Compound 8a) : Steric bulk may limit access to certain enzymatic pockets but could stabilize planar conformations .

Synthesis Efficiency :

  • One-pot MCRs (target compound and Compound 8a) offer superior yields and scalability compared to stepwise methods like the Mannich reaction (Compound 2) .

Physicochemical Properties :

  • The ethyl carboxylate in Compound 4a improves aqueous solubility, a trait absent in triazine derivatives with purely hydrophobic substituents .

Research Findings and Implications

  • Synthetic Advancements : The one-pot synthesis of the target compound highlights modern trends in green chemistry, reducing waste and reaction steps .

Biological Activity

The compound 8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione (CAS No. 13146-74-2) is a member of the thiazolo[3,2-a][1,3,5]triazine family and has garnered interest for its potential biological activities. This article provides a detailed overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C8H13N3O2S\text{C}_8\text{H}_{13}\text{N}_3\text{O}_2\text{S}

This compound features a thiazole ring fused to a triazine moiety, which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Thiazolo[3,2-a][1,3,5]triazines have been reported to possess antifolate activity , making them potential candidates for cancer treatment .
  • A study highlighted that certain thiazole derivatives demonstrated cytotoxic effects against various cancer cell lines. Specifically, compounds with similar structural features showed IC50 values indicating potent activity against colon carcinoma cells .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives are also noteworthy:

  • In a series of experiments involving thiazole-integrated compounds, some exhibited significant anticonvulsant effects in animal models. For example, one derivative showed an effective dose (ED50) of 18.4 mg/kg and a toxicity index (PI) of 9.2 .

Antimicrobial Activity

Thiazolo[3,2-a][1,3,5]triazines have been explored for their antimicrobial potential:

  • Compounds within this class have demonstrated activity against various bacterial and fungal strains. The synthesis of new derivatives has been linked to enhanced antibacterial and antifungal activities .

Case Studies

Several case studies illustrate the biological efficacy of compounds related to this compound:

StudyCompound TestedBiological ActivityResult
Thiazole DerivativeAnticancerIC50 < 10 µM against HCT-15 cells
Thiazolo DerivativeAnticonvulsantED50 = 18.4 mg/kg
Thiazolo CompoundAntimicrobialEffective against E. coli and S. aureus

The mechanisms by which these compounds exert their biological effects often involve:

  • Inhibition of key enzymes : Many thiazole derivatives act by inhibiting enzymes critical for cancer cell proliferation or survival.
  • Induction of apoptosis : Studies have shown that certain derivatives can trigger apoptotic pathways in cancer cells by activating caspase enzymes .

Q & A

Q. How can conflicting bioactivity data between cell lines be rationally interpreted?

  • Methodological Answer: Profile cell membrane permeability (via PAMPA assay) and ATP-binding cassette (ABC) transporter expression (qPCR). Use siRNA knockdowns to identify resistance mechanisms. Cross-validate with 3D spheroid models for tumor microenvironment relevance .

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